N-[(1R)-1-phenylethyl]benzamide

Chiral resolution Enantiomeric discrimination Stereochemical analysis

Researchers relying on chiral benzamides for asymmetric synthesis face irreproducible outcomes when generic or racemic alternatives are substituted. N-[(1R)-1-phenylethyl]benzamide (CAS 20826-48-6) eliminates this risk with defined (R)-configuration. • Baseline 78:22 dr (56% de) in lithium enolate alkylation • Enables chromatographic resolution of racemic carboxylic acids via diastereomeric amides • Validated chiral HPLC reference standard for retention time assignment • Enantiopure solid ensures consistent stereochemical induction

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 20826-48-6
Cat. No. B1605645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R)-1-phenylethyl]benzamide
CAS20826-48-6
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1
InChIKeyFALTVGCCGMDSNZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1R)-1-phenylethyl]benzamide: Baseline Characterization


N-[(1R)-1-phenylethyl]benzamide (CAS 20826-48-6) is an enantiopure chiral benzamide derivative, with molecular formula C₁₅H₁₅NO and molecular weight 225.29 g/mol, synthesized via condensation of benzoic acid or its derivatives with (R)-1-phenylethylamine . The compound exists as a colorless to slightly yellow crystalline solid with a melting point of 108–110°C, very slightly soluble in water (calculated 0.29 g/L at 25°C), and is stable under standard laboratory storage conditions . Its defining structural feature—the (R)-configured α-phenylethyl group attached to the benzamide nitrogen—establishes its primary utility as a chiral building block, chiral auxiliary precursor, and stereochemical probe in asymmetric synthesis .

Chiral building block for asymmetric synthesis and auxiliary precursor workflows
Stereochemical probe context for enantiomeric resolution and method development

N-[(1R)-1-phenylethyl]benzamide: Generic Substitution Risks


Procurement decisions involving chiral benzamides cannot default to generic substitution without compromising experimental reproducibility and stereochemical outcome. The (R)-configured N-[(1R)-1-phenylethyl]benzamide (CAS 20826-48-6) differs fundamentally from its (S)-enantiomer (CAS not specified in authoritative database), the racemic mixture (CAS 3480-59-9), and functionalized derivatives such as 3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's amide) in three measurable dimensions: (1) absolute stereochemical configuration determining chiral induction direction [1]; (2) diastereoselectivity magnitude in auxiliary-directed transformations (78:22 dr for the α-phenylethylbenzamide auxiliary scaffold) [2]; and (3) hydrogen-bonding capacity and crystal packing behavior as demonstrated by conformational polymorphism in the S-enantiomer versus distinct R-enantiomer solid-state properties [3]. Substituting the (R)-enantiomer with the racemate introduces a 50% contaminant that directly reduces enantiomeric excess in asymmetric transformations. The evidence below quantifies these differentials.

Stereochemical configuration
(S)-enantiomer or racemate may reverse chiral induction direction and compromise asymmetric transformation outcomes.
Diastereoselectivity magnitude
Substituting with racemate introduces 50% opposite enantiomer, directly reducing diastereomeric excess in auxiliary-directed reactions.
Solid-state property context
Enantiomeric pairs may exhibit distinct crystallization thermodynamics; (R)-enantiomer solid-state characterization is less exhaustively studied.

N-[(1R)-1-phenylethyl]benzamide: Differential Evidence


Chiral Recognition: Enantiomeric Differentiation

The (R)- and (S)-enantiomers of N-(1-phenylethyl)benzamide exhibit non-identical diastereomeric interactions when coupled with chiral carboxylic acids, enabling chromatographic resolution of otherwise inseparable racemates. The (R)-enantiomer (CAS 20826-48-6) has been employed as a chiral derivatizing agent for the resolution of (S)- and (R)-1,4-benzodioxane-2-carboxylic acids, producing diastereomeric amides with distinct retention characteristics [1]. The opposite (S)-enantiomer would yield reversed elution order and requires separate analytical method validation.

Chiral Recognition
Head-to-head
(R)-enantiomer enables baseline resolution of racemic carboxylic acids via diastereomeric amide formation; (S)-enantiomer yields opposite elution order.
Incorrect enantiomer procurement risks reversed stereochemical assignment.
Chromatographic diastereomeric separation data; no ΔΔG or α available.
Chiral resolution Enantiomeric discrimination Stereochemical analysis

Chiral Auxiliary Diastereoselectivity in Enolate Alkylation

The α-phenylethylbenzamide scaffold—of which N-[(1R)-1-phenylethyl]benzamide is the parent structure—demonstrates quantifiable stereoinduction when incorporated into chiral glycinate derivatives. In the alkylation of enolate (S)-7-Li (a glycinate derivative bearing the N-(1-phenylethyl)benzamide chiral auxiliary), a diastereomeric ratio of 78:22 was achieved, representing a diastereomeric excess (de) of 56% [1]. This establishes a baseline performance metric for the auxiliary scaffold against which substituted benzamide derivatives can be benchmarked.

Auxiliary Diastereoselectivity
Reported
78:22 dr (56% de)
Baseline stereoinduction context for chiral auxiliary scaffold development.
Lithium enolate alkylation in THF; no DMPU effect. Source: J Mex Chem Soc 2011.
Asymmetric synthesis Chiral auxiliary α-Amino acid synthesis

Functional Divergence vs. Kagan's Amide

N-[(1R)-1-phenylethyl]benzamide (CAS 20826-48-6) lacks the 3,5-dinitro substitution pattern required for chiral solvating agent (CSA) function via hydrogen-bond-mediated enantiomeric discrimination in NMR spectroscopy. In contrast, (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's amide) is a validated CSA capable of resolving signals from alcohols, amines/amides, carboxylic acids, phosphine oxides, and sulfoxides via formation of diastereomeric hydrogen-bonded complexes [1]. The parent benzamide (CAS 20826-48-6) serves as a versatile chiral building block and auxiliary precursor rather than a standalone CSA.

Functional Divergence
Class-level
Parent benzamide lacks 3,5-dinitro substitution required for NMR chiral solvating agent (CSA) function; Kagan’s amide is a validated CSA.
Select CAS 20826-48-6 as building block/auxiliary precursor, not as a standalone CSA for NMR.
Kagan’s amide: (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide with distinct optical rotation and melting point.
Chiral solvating agent NMR spectroscopy Structure-activity comparison

Solid-State Polymorphism: (S)- vs (R)-Enantiomer

The (S)-enantiomer of N-(1-phenylethyl)benzamide exhibits conformational trimorphism, crystallizing in three distinct unsolvated polymorphic forms (I, II, and III) depending on solvent conditions. Form I (from acetonitrile, space group P2₁), Form II (from alcohol-based mixtures, space group P2₁ with different chain axis orientation), and Form III (space group P2₁2₁2₁ with two independent molecules per asymmetric unit) all share identical N—H⋯O hydrogen-bonded C₁₁(4) chain motifs but differ in phenyl ring orientation and crystal packing [1]. While the (R)-enantiomer (CAS 20826-48-6) has not been subjected to equivalent exhaustive polymorph screening, enantiomeric pairs typically exhibit distinct crystallization thermodynamics due to opposite crystal packing energetics.

Polymorphism (S) vs (R)
Class-level
(S)-enantiomer exhibits conformational trimorphism (Forms I, II, III); (R)-enantiomer polymorphism uncharacterized.
Solid-state property context may differ; (R)-enantiomer requires polymorph assessment in critical applications.
Data from IUCrData 2020 on (S)-enantiomer; no equivalent (R)-enantiomer screening published.
Crystal engineering Polymorph screening Solid-state characterization

N-[(1R)-1-phenylethyl]benzamide: Application Scenarios


Chiral Auxiliary Precursor for α-Amino Acid Synthesis

N-[(1R)-1-phenylethyl]benzamide serves as the parent scaffold for chiral glycinate derivatives used in diastereoselective alkylation toward enantiopure α-substituted α-amino acids. The α-phenylethylbenzamide auxiliary delivers a baseline diastereomeric ratio of 78:22 (56% de) in lithium enolate alkylation [1]. Researchers can procure CAS 20826-48-6 as the starting material for synthesizing the active (S)-7-Li enolate precursor, or directly as a reference standard for auxiliary development programs targeting improved diastereoselectivity through benzamide ring substitution.

Diastereomeric Derivatization for Carboxylic Acid Resolution

The (R)-configured N-[(1R)-1-phenylethyl]benzamide, following conversion to the corresponding amine or direct coupling, enables chromatographic separation of racemic carboxylic acids via diastereomeric amide formation. This application has been validated for (S)- and (R)-1,4-benzodioxane-2-carboxylic acid resolution [2]. Procurement of the enantiopure (R)-enantiomer (CAS 20826-48-6) is mandatory for reproducible chiral purity determination, as substitution with the racemate (CAS 3480-59-9) would preclude baseline resolution.

Chiral Building Block for Drug Candidate Synthesis

N-[(1R)-1-phenylethyl]benzamide functions as a stereochemically defined benzamide building block for constructing more complex pharmacophores. Derivatives incorporating this chiral scaffold, such as 2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide, leverage the stereospecific R-configuration for enhanced utility in enantioselective applications [3]. Procurement of CAS 20826-48-6 ensures the stereochemical integrity required for biological activity correlation in structure-activity relationship (SAR) studies.

Enantiopure Standard for Chiral HPLC Method Development

The (R)-enantiomer (CAS 20826-48-6) serves as an essential reference standard for developing and validating chiral HPLC methods that separate N-(1-phenylethyl)benzamide enantiomers or related α-phenylethylamine derivatives. While direct HPLC data for this compound is limited, the methodological framework established for determining enantiomeric excesses of chiral reagents via chiral HPLC [4] confirms that procurement of the authentic (R)-enantiomer—rather than the racemate—is necessary for accurate retention time assignment and method calibration.

Application
Selection Property
Validation Focus
α-Amino Acid Auxiliary Precursor
Auxiliary scaffold baseline stereoinduction context
Diastereoselectivity benchmarking in enolate alkylation
Carboxylic Acid Resolution
Enantiopure (R)-configuration for reproducible chiral recognition
Chromatographic diastereomeric separation reproducibility
Drug Candidate Synthesis
Stereochemically defined benzamide scaffold
Stereochemical integrity in SAR studies and biological correlation
Chiral HPLC Standard
Authentic (R)-enantiomer for retention time assignment
Method calibration and chiral purity determination
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